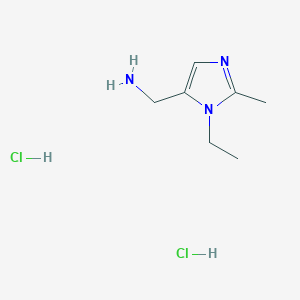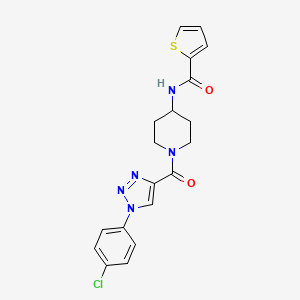![molecular formula C16H13ClN2O2 B2627515 2-(1,2-benzoxazol-3-yl)-N-[(3-chlorophenyl)methyl]acetamide CAS No. 860651-30-5](/img/structure/B2627515.png)
2-(1,2-benzoxazol-3-yl)-N-[(3-chlorophenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,2-benzoxazol-3-yl)-N-[(3-chlorophenyl)methyl]acetamide is a useful research compound. Its molecular formula is C16H13ClN2O2 and its molecular weight is 300.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Procedures and Biological Interest
- Synthetic Chemistry and Therapeutic Potentials : A comprehensive review by Rosales-Hernández et al. (2022) elaborates on the synthetic chemistry of benzazoles, including derivatives like 2-(1,2-benzoxazol-3-yl)-N-[(3-chlorophenyl)methyl]acetamide. These compounds exhibit diverse biological activities, making them of interest in medicinal chemistry. The review emphasizes the development of synthetic procedures for compounds with guanidine groups, highlighting their potential as pharmacophores due to their cytotoxicity and ability to inhibit cell proliferation through mechanisms such as angiogenesis and apoptosis. This research underscores the importance of benzazoles in the discovery of new therapeutic agents (Rosales-Hernández et al., 2022).
Advanced Oxidation Processes and Environmental Impact
- Degradation of Contaminants : The study on acetaminophen degradation by advanced oxidation processes (AOPs) by Qutob et al. (2022) presents insights relevant to environmental science, especially concerning the degradation of complex organic compounds. Although this study does not directly reference this compound, it highlights the significance of understanding the degradation pathways, by-products, and biotoxicity of similar compounds. This knowledge is crucial for environmental risk assessment and the development of methods to mitigate pollution from pharmaceuticals and related chemicals (Qutob et al., 2022).
Molecular Imaging and Diagnostic Applications
- Amyloid Imaging in Alzheimer's Disease : Nordberg (2007) discusses the application of amyloid imaging ligands in diagnosing Alzheimer's disease, offering a perspective on the broader use of benzazoles in medical diagnostics. While the review focuses on specific radioligands for PET scans, it underscores the potential of benzazoles and their derivatives in the development of diagnostic tools for neurodegenerative diseases. This application signifies the versatility of benzazole compounds in contributing to advancements in medical imaging and diagnostics (Nordberg, 2007).
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[(3-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-12-5-3-4-11(8-12)10-18-16(20)9-14-13-6-1-2-7-15(13)21-19-14/h1-8H,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXUTIBHKBEKRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2627434.png)
![2-Methyl-6-[(piperidin-3-yl)methoxy]pyridine dihydrochloride](/img/structure/B2627437.png)

![[4-[(3,5-Dimethylpyrazol-1-yl)methyl]phenyl]-(4-ethylpiperazin-1-yl)methanone;dihydrochloride](/img/structure/B2627440.png)
![6-((2-Chlorobenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2627441.png)
![methyl N-[4-[3-(oxolan-2-ylmethylcarbamoyl)piperidin-1-yl]sulfonylphenyl]carbamate](/img/structure/B2627442.png)
![4-[(4-Chlorophenyl)sulfonyl]-8-[(3-methylphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2627443.png)






